5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide
Description
5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Properties
CAS No. |
104116-07-6 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, followed by the addition of diethylamine under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide
- 5-amino-N,N-diethyl-2-ethoxybenzene-1-sulfonamide
- 5-amino-N,N-diethyl-2-propoxybenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, influences its solubility and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
